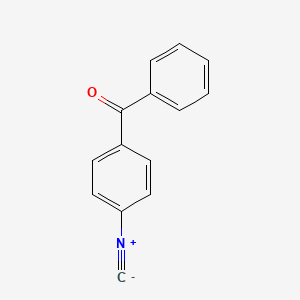

4-Isocyanobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

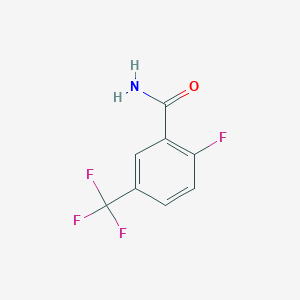

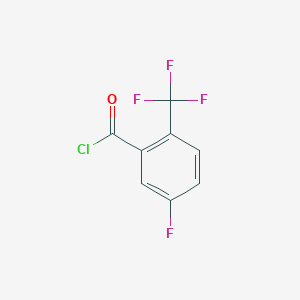

4-Isocyanobenzophenone is a chemical compound that is part of the isocyanide family, which are known for their reactivity and utility in organic synthesis. While the provided papers do not directly discuss 4-Isocyanobenzophenone, they do provide insights into the behavior of related isocyanide compounds and their derivatives, which can be extrapolated to understand the properties and reactivity of 4-Isocyanobenzophenone.

Synthesis Analysis

The synthesis of isocyanide-based heterocycles is demonstrated in the first paper, where 2-Isocyanoacetophenone serves as a precursor for various heterocyclic systems, including 4-methylene-4H-benzoxazine derivatives . Although this paper does not directly address 4-Isocyanobenzophenone, the methodologies described could potentially be adapted for its synthesis, given the structural similarities between isocyanides.

Molecular Structure Analysis

The molecular structure of isocyanide compounds is characterized by the presence of a triple bond between carbon and nitrogen, which imparts unique electronic and steric properties. In the third paper, the structure of a benzo-1,2-diselenete is analyzed, which, while not an isocyanide, provides insight into the structural characterization techniques that could be applied to 4-Isocyanobenzophenone, such as X-ray crystallography and molecular orbital calculations .

Chemical Reactions Analysis

Isocyanides are known to participate in a variety of chemical reactions due to their reactive isocyanide group. The first paper discusses the cyclization reactions of isocyanides to form heterocyclic compounds, which could be relevant to understanding the reactivity of 4-Isocyanobenzophenone in forming similar structures . The second paper describes the palladium-catalyzed aerobic oxidation of o-aminophenols with isocyanides to synthesize aminobenzoxazoles and aminobenzoxazines , indicating that 4-Isocyanobenzophenone may also undergo similar oxidative coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanide compounds are influenced by their molecular structure. The first paper provides a detailed characterization of the starting materials and products of isocyanide cyclization reactions, which includes spectroscopic and X-ray analysis . This suggests that similar analytical techniques could be used to determine the properties of 4-Isocyanobenzophenone. The fourth paper, while focusing on 4,4'-diiodobenzophenone, discusses the phosphorescence emission spectra and crystallographic data, which could be comparable to the photophysical properties of 4-Isocyanobenzophenone due to the structural similarities as benzophenone derivatives .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-isocyanophenyl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO/c1-15-13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMYAXFQPGJROP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185202 |

Source

|

| Record name | Phenyl isocyanide, p-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isocyanobenzophenone | |

CAS RN |

3128-83-4 |

Source

|

| Record name | Phenyl isocyanide, p-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003128834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl isocyanide, p-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Ethylthio)phenyl]-1-propene](/img/structure/B1302118.png)

![3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1302131.png)

![1-[(3,5-Dibromo-2-hydroxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B1302138.png)